molecular formula C5H10O B044139 2-Methylbutyraldehyde CAS No. 96-17-3

2-Methylbutyraldehyde

Cat. No.: B044139
CAS No.: 96-17-3
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-UHFFFAOYSA-N
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Description

2-Methylbutyraldehyde, also known as 2-methylbutanal, is an organic compound with the molecular formula C5H10O. It is a colorless to light yellow liquid with a strong, suffocating odor. When diluted, it has a peculiar cocoa and coffee-like flavor. This compound is used in various chemical and biochemical applications, including the manufacture of isoprene and as a biomarker for pathogen detection .

Preparation Methods

Chemical Reactions Analysis

2-Methylbutyraldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methylbutyraldehyde involves its role as a precursor in various biochemical pathways. For example, in Staphylococcus aureus, the enzyme acyl-CoA synthetase MbcS utilizes this compound as a precursor in the synthesis of branched-chain fatty acids . These fatty acids are crucial for bacterial growth and virulence.

Comparison with Similar Compounds

2-Methylbutyraldehyde can be compared with other similar compounds, such as:

This compound stands out due to its unique aroma and its role as a precursor in the synthesis of branched-chain fatty acids, which are essential for bacterial growth and virulence.

Properties

IUPAC Name

2-methylbutanal
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InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGQBDHUGHBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID2021818
Record name 2-Methylbutanal
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid
Record name Butanal, 2-methyl-
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Boiling Point

90.00 to 93.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Density

0.799-0.804
Record name 2-Methylbutyraldehyde
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Vapor Pressure

47.4 [mmHg]
Record name 2-Methylbutyraldehyde
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CAS No.

96-17-3, 57456-98-1
Record name 2-Methylbutanal
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Record name 2-METHYLBUTYRALDEHYDE
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Record name (±)-2-Methylbutanal
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Melting Point

91.00 °C. @ 760.00 mm Hg
Record name (±)-2-Methylbutanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Methylbutanal contribute to the aroma of food?

A1: 2-Methylbutanal possesses a malty, fruity aroma that contributes significantly to the overall flavor profile of various foods and beverages. In baked potatoes, for instance, 2-methylbutanal, along with other compounds like methional, 2-isopropyl-3-methoxypyrazine, and dimethyl trisulfide, plays a key role in shaping the characteristic aroma. []

Q2: In which food products is 2-Methylbutanal considered a key aroma compound?

A2: 2-Methylbutanal has been identified as a key aroma compound in a range of food products:

  • Blackberries: Particularly in the 'Thornless Evergreen' cultivar, 2-Methylbutanal contributes to its unique aroma profile. []
  • Cheddar Cheese: Along with other aldehydes like 3-methylbutanal, 2-methylpropanal, and benzaldehyde, 2-Methylbutanal shapes the nutty aroma of cheddar cheese. []
  • Green Tea: When green tea is blended with parched naked barley, 2-Methylbutanal emerges as one of the main aroma components, adding to its complexity. []
  • Soy Sauce: In fermented soy sauce, 2-Methylbutanal plays a significant role in contributing to the characteristic malty aroma. []
  • Squid: The sous vide cooking method enhances the presence of 2-Methylbutanal in squid mantle muscle, contributing to its distinct aroma. []

Q3: Are there any negative sensory perceptions associated with 2-Methylbutanal in food?

A3: While generally considered a positive aroma contributor, 2-Methylbutanal, alongside other Strecker aldehydes, can negatively impact wine quality at certain concentrations. Levels above 12 µg/L have been associated with a reduction in fruitiness in young wines and a decrease in woody notes in oaked wines. Moreover, these aldehydes can contribute to the perception of oxidation in wines, leading to undesirable off-flavors. []

Q4: What are the natural sources of 2-Methylbutanal?

A4: 2-Methylbutanal is naturally produced by various plants and microorganisms. It is a common degradation product of isoleucine, an essential amino acid.

Q5: How is 2-Methylbutanal formed in fermented foods?

A5: In fermented foods like soy sauce, the Ehrlich pathway plays a crucial role in the formation of 2-Methylbutanal. This pathway involves the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms, ultimately leading to the production of 2-Methylbutanal. []

Q6: What role does 2-Methylbutanal play in the interactions within food matrices?

A6: 2-Methylbutanal exhibits interactions with soluble peptides and proteins found in skeletal muscle. For instance, it shows a significant level of interaction with carnosine, a dipeptide found in muscle tissue. [] These interactions can impact the release and perception of volatile compounds in muscle-based food products.

Q7: What is the molecular formula, weight, and structure of 2-Methylbutanal?

A7:

    Q8: What are the primary reactions that 2-Methylbutanal undergoes?

    A8: Being an aldehyde, 2-Methylbutanal is prone to various reactions including:

    • Oxidation: It can be readily oxidized to 2-methylbutyric acid. []

    Q9: Can you explain the role of 2-Methylbutanal in the synthesis of other compounds?

    A9: 2-Methylbutanal serves as a valuable starting material in organic synthesis. For instance, it can be utilized in a silyl glyoxylate three-component-coupling methodology for the synthesis of complex molecules, as demonstrated in the formal synthesis of alternaric acid. []

    Q10: What are the degradation pathways of 2-Methylbutanal in the environment?

    A10: 2-Methylbutanal can be degraded in the troposphere through reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and sunlight. []

    Q11: How is 2-Methylbutanal analyzed in food and environmental samples?

    A11: Several analytical techniques are employed for the detection and quantification of 2-Methylbutanal, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile compounds in complex mixtures like those found in food and environmental samples. [, , , , , ]
    • Solid Phase Microextraction (SPME): This technique is often coupled with GC-MS and is particularly useful for extracting volatile compounds from headspace samples. [, , , , ]
    • Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with a human assessor to evaluate the aroma characteristics of individual compounds eluting from the GC column. []

    Q12: Are there any safety concerns regarding 2-Methylbutanal?

    A12: 2-Methylbutanal can cause irritation to the respiratory tract upon inhalation. [] Its safety profile should be considered, especially in occupational settings where exposure may be high.

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